2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 444120-94-9
VCID: VC3718661
InChI: InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(13)14-7-8/h5-7H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)Cl
Molecular Formula: C11H15BClNO2
Molecular Weight: 239.51 g/mol

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.: 444120-94-9

Cat. No.: VC3718661

Molecular Formula: C11H15BClNO2

Molecular Weight: 239.51 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine - 444120-94-9

Specification

CAS No. 444120-94-9
Molecular Formula C11H15BClNO2
Molecular Weight 239.51 g/mol
IUPAC Name 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(13)14-7-8/h5-7H,1-4H3
Standard InChI Key IEFBTHROULVUAH-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)Cl

Introduction

Chemical Structure and Properties

Structural Composition

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a heterocyclic compound with a minimum purity of 98.0% as determined by gas chromatography analysis . The compound's name indicates its key structural features: a pyridine core with a chlorine atom at the 2-position and a pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position. These strategic substitutions confer unique chemical reactivity and synthetic utility to the molecule.

The presence of the chloro substituent at position 2 of the pyridine ring potentially influences the electronic distribution within the aromatic system, while the boronic ester group at position 5 serves as a versatile functional handle for subsequent chemical transformations. The tetramethyl-dioxaborolane group (pinacol boronic ester) is a protected form of a boronic acid, offering enhanced stability while maintaining reactivity under controlled conditions.

Structural Components and Features

ComponentDescriptionFunctional Significance
Pyridine CoreSix-membered heterocyclic aromatic ring with nitrogenProvides basic scaffold and influences reactivity
2-Chloro SubstituentHalogen substituent at position 2Potential leaving group, electronic effects
5-Boronic EsterPinacol-protected boronic acidKey reactive site for cross-coupling reactions
PurityMinimum 98.0% (GC)Indicates high-grade research quality

Applications and Usage Protocols

Research Applications

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is designated specifically for professional research laboratories and educational institutions . The compound's structure suggests significant utility in synthetic organic chemistry, particularly as a building block in carbon-carbon bond-forming reactions. The presence of both the chloro and boronic ester functionalities creates a versatile molecular platform for diverse chemical transformations.

Boronic acid derivatives, including pinacol esters like this compound, play crucial roles in modern synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction employs organoboron compounds such as this to form carbon-carbon bonds under relatively mild conditions. This makes compounds like 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine valuable tools in the synthesis of complex molecules, including potential pharmaceutical candidates.

Usage Restrictions and Regulatory Guidelines

SettingPermitted UseJustification
Professional ManufacturingYesControlled environment with proper safety protocols
Research LaboratoriesYesQualified personnel and appropriate containment facilities
Industrial/Commercial ApplicationsYesRegulated processing and handling procedures
Educational InstitutionsYesSupervised learning environment with safety measures
Medical FacilitiesNoNot approved for clinical or therapeutic applications
PharmaciesNoNot intended for dispensing or patient use
Veterinary ClinicsNoNot approved for veterinary applications
Private ResidencesNoLacks appropriate safety infrastructure and oversight

The stringent restrictions on distribution highlight the specialized nature of this compound and potential concerns regarding its safe handling and appropriate use. All orders for this compound undergo verification before shipment, and orders intended for consumers or medical facilities are subject to cancellation .

ApplicationMechanismPotential Outcome
Suzuki-Miyaura CouplingPd-catalyzed cross-coupling between boronic ester and halideFormation of C-C bonds with aryl or vinyl halides
Chan-Lam CouplingCu-catalyzed coupling of boronic esters with amines or alcoholsC-N or C-O bond formation
Oxidative TransformationsConversion of boronic ester to hydroxyl groupIntroduction of hydroxyl functionality
Matteson HomologationInsertion of methylene group adjacent to boronCarbon chain extension
ProtodeboronationReplacement of boronic ester with hydrogenSelective defunctionalization

These diverse transformation possibilities highlight the synthetic versatility of the compound and explain its value in research and development contexts.

Structure-Activity Relationships

Functional Group Significance

The presence of both a chlorine atom and a boronic ester on the pyridine ring creates interesting electronic and steric effects that influence reactivity. The chlorine at position 2 likely withdraws electron density from the pyridine ring through inductive effects, potentially enhancing the electrophilicity of certain positions. The boronic ester at position 5 serves as a nucleophilic site that can participate in various transformations, particularly metal-catalyzed coupling reactions.

Reactivity Profile

The reactivity of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is likely dominated by its bifunctional nature. The boronic ester group can participate in nucleophilic reactions, while the chlorine substituent provides a potential site for subsequent functionalization through nucleophilic aromatic substitution or metal-catalyzed coupling reactions. This dual functionality makes the compound particularly valuable in multi-step synthetic sequences.

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